(R)-3-Benzyloxy-pyrrolidine
Overview
Description
(R)-3-Benzyloxy-pyrrolidine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized Pyrrolidines from D-Glucose : The study by Zhou, Chen, and Cao (2007) discusses the synthesis of partially protected pyrrolidines, including derivatives of “(R)-3-Benzyloxy-pyrrolidine”, from D-glucose for the stereoselective synthesis of hyacinthacines (Zhou, Chen, & Cao, 2007).
Anti-microbial and Anti-fungal Properties : Masila et al. (2020) synthesized a pyrrolidine derivative of carvotacetone, demonstrating its effectiveness against methicillin-resistant Staphylococcus aureus and Cryptococcus neoformans (Masila et al., 2020).
Total Synthesis of Radicamine B : Merino et al. (2007) achieved the synthesis of trihydroxylated pyrrolidine alkaloids via nucleophilic addition of aryl Grignard reagents to a derivative of “this compound”, contributing to the synthesis of natural radicamine B (Merino et al., 2007).
Preparation of PF-00951966 : Lall et al. (2012) described the stereoselective synthesis of an intermediate essential in the preparation of PF-00951966, a fluoroquinolone antibiotic, utilizing “this compound” (Lall et al., 2012).
Synthesis of Enantiomerically Pure Pyrrolidin-3-ols : Karlsson and Högberg (2001) explored asymmetric 1,3-dipolar cycloaddition reactions involving 3-benzyloxy-substituted compounds, useful for synthesizing enantiopure bioactive pyrrolidines (Karlsson & Högberg, 2001).
Synthesis of Pyrrolidine Azasugars : A study by Huang (2011) reported a convenient asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for synthesizing pyrrolidine azasugars, starting from a derivative of “this compound” (Huang, 2011).
Synthesis of 3-substituted Pyrrolidines : Suto, Turner, and Kampf (1992) detailed the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones starting from this compound derivatives (Suto, Turner, & Kampf, 1992).
Design of Antitumor Agents : Craigo, Lesueur, and Skibo (1999) investigated pyrrolo[1,2-a]benzimidazole (PBI) reductive alkylating agents, modifying the 3-substituent of these compounds for enhanced cytotoxicity and antitumor activity (Craigo, Lesueur, & Skibo, 1999).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R)-3-phenylmethoxypyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMYKUPMLRKQK-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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